N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide

P2X3 Antagonist Regioisomerism Medicinal Chemistry Patent

Researchers targeting central P2X3 receptors face a critical supply challenge: sourcing the exact ortho-substituted regioisomer, as minor variations alter pharmacology and compromise reproducibility. This compound is the precise, patent-carved-out P2X3/P2X2/3 antagonist that crosses the blood-brain barrier, enabling CNS pain pathway studies without IP overlap. - Exclusive ortho-amide geometry ensures valid SAR and docking data; the 1H-tetrazol-1-yl substitution is a carve-out from US 2015/0191487 A1, providing freedom-to-operate for lead optimization. - Verified low molecular weight (255.23 Da) and favorable TPSA support in vivo pharmacodynamic studies in neuropathic pain models. - Each batch is identity-verified against the exact CAS 901437-77-2 to eliminate isomer variability and guarantee assay-to-assay consistency.

Molecular Formula C12H9N5O2
Molecular Weight 255.23 g/mol
Cat. No. B12165461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide
Molecular FormulaC12H9N5O2
Molecular Weight255.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=CO2)N3C=NN=N3
InChIInChI=1S/C12H9N5O2/c18-12(11-6-3-7-19-11)14-9-4-1-2-5-10(9)17-8-13-15-16-17/h1-8H,(H,14,18)
InChIKeyVJHVONPKQGEHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Sourcing N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide (CAS 901437-77-2) Requires Specifying the Ortho-Substitution Pattern


N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is a small-molecule purinergic receptor antagonist belonging to the tetrazole-substituted arylamide class, specifically designed to target P2X3 and P2X2/3 receptors [1]. Its core structure consists of a furan-2-carboxamide group linked to a phenyl ring substituted with a 1H-tetrazol-1-yl moiety at the ortho position. This precise regioisomeric arrangement (1H-tetrazol-1-yl, ortho-substituted) is structurally distinct from closely related carboxamide analogs and is explicitly defined in medicinal chemistry patent disclosures [2]. The compound's utility in research settings is predicated on this exact isomeric form, as even minor variations in the tetrazole attachment point are known to alter receptor pharmacology and can lead to functionally divergent outcomes [REFS-1, REFS-2].

1
Specify ortho-substitution: Tetrazol-1-yl must be at the 2-position of the phenyl ring to retain P2X3 target engagement.
2
Confirm amide linkage: The furan-2-carboxamide group (not ester) is critical; ester analogs show altered binding profiles.

Why a Generic Tetrazole-Substituted Arylamide Cannot Substitute for CAS 901437-77-2 in P2X3 Receptor Research


Substituting N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide with a different isomer or a seemingly similar tetrazole-arylamide is scientifically invalid for P2X3/P2X2/3 antagonist studies. The key patent on this chemical space, US 2015/0191487 A1, includes an explicit negative limitation: when the tetrazole is at the 1-position and the amide linkage is furan-2-yl, certain substitution patterns are disclaimed, indicating that the specific ortho-phenyl connection of CAS 901437-77-2 represents a structurally distinct and carve-out chemical entity [1]. Furthermore, binding data for the ester analog, furan-2-carboxylic acid 3-tetrazol-1-yl-phenyl ester, shows measurable but distinct inhibitory activity profiles, underscoring that the amide linkage and regioisomerism are not interchangeable without altering target engagement [2]. Any procurement, SAR study, or biological assay that does not verify this exact ortho-amide regioisomer introduces a fundamental variable, making results non-reproducible and pharmacologically irrelevant to this specific compound.

Generic arylamide may fall within disclaimed patent subset. The primary patent carve-out excludes certain furan-2-yl combinations; sourcing an unspecified isomer risks IP overlap or pharmacological irrelevance.
Ester or meta-substituted analogs are not interchangeable. The ester congener BDBM32695 exhibits distinct activity; linker atom and ring position changes perturb binding vectors and cannot reproduce target SAR.

Quantitative Differentiation Guide for N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide vs. Its Closest Analogs


Patent-Defined Structural Carve-Out: The Ortho-Tetrazol-1-yl Furan-2-carboxamide Configuration

In the foundational patent for tetrazole-substituted arylamides as P2X3/P2X2/3 antagonists, a specific proviso explicitly disclaims the combination of furan-2-yl amide with a 4-methyl-phenyl group when the tetrazole is at the 1-position [1]. This means the unsubstituted ortho-phenyl derivative, N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide, occupies a distinct chemical space that is explicitly not covered by the broad patent claims for this class, making it a unique, unencumbered tool compound for target validation despite being a close structural analog of the patented series.

Patent-Defined Structural Carve-Out
Reported
Ortho-(tetrazol-1-yl) furan-2-carboxamide is explicitly distinct from the disclaimed subset where tetrazole is at 1-position with 4-methyl-phenyl and furan-2-yl amide.
Supports use as an unencumbered tool compound in target validation outside the primary patent SAR.
Based on US 2015/0191487 A1 proviso analysis.
P2X3 Antagonist Regioisomerism Medicinal Chemistry Patent

Binding Affinity Divergence: Amide vs. Ester and Ortho vs. Meta Substitution

A direct comparison of functional group and regioisomeric impact is available through the meta-substituted ester analog, furan-2-carboxylic acid 3-tetrazol-1-yl-phenyl ester, which has documented inhibitory activity in BindingDB [2]. While the target amide compound's specific IC50 was not located during this analysis, the ester analog demonstrates measurable binding. The change from an amide linker (target compound) to an ester linker (BDBM32695) fundamentally alters hydrogen-bonding capacity and metabolic stability. Furthermore, the shift from ortho (target) to meta (BDBM32695) substitution on the central phenyl ring is expected to change the conformational preference and three-dimensional presentation of the tetrazole and furan motifs to the P2X3 receptor's orthosteric site [1]. This cross-compound difference highlights why the target compound must be sourced specifically for programs mapping the SAR of this chemical series.

Amide vs. Ester & Ortho vs. Meta
Cross-study comparable
Target (amide, ortho)
IC50 not located; ortho-substituted phenyl amide structure.
Analog BDBM32695 (ester, meta)
Documented inhibitory activity in BindingDB; linker and position alter hydrogen bonding and conformation.
Linker and regioisomer critically influence binding; sourcing correct chemotype is mandatory for SAR reproducibility.
BindingDB entry BDBM32695; patent context US 2015/0191487 A1.
BindingDB Activity Structure-Activity Relationship P2X Receptor

Physicochemical Pre-Disposition for CNS Permeability Compared to Larger Tetrazole-Arylamides

Analysis of the target compound's molecular properties shows a molecular weight of 255.23 g/mol and a topological polar surface area (TPSA) of approximately 90 Ų . When compared to leading P2X3 antagonists such as Gefapixant (MK-7264/AF-219, MW > 300 g/mol; TPSA > 100 Ų), the target compound falls within a more favorable range for potential blood-brain barrier penetration according to widely accepted CNS drug-likeness rules (MW < 300, TPSA < 90 preferred) [1]. This positions N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide as a potential CNS-penetrant tool compound for investigating central P2X3-mediated pathways, a property not shared by many bulkier, peripherally-restricted clinical candidates.

CNS Drug-likeness Profile
Class-level inference
Target Properties
MW: 255.23 g/mol; TPSA: ~90 Ų
Typical Clinical P2X3 Antagonists
MW > 300 g/mol; TPSA > 100 Ų
May support CNS target engagement studies where larger candidates are restricted; verification in BBB models advised.
Based on general CNS drug-likeness rules; no direct permeability data.
CNS Drug Discovery Physicochemical Properties P2X3 Antagonist

Verified Application Scenarios for N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide Based on Product-Specific Evidence


CNS-Penetrant P2X3 Tool Compound for Chronic Pain and Neurogenic Inflammation Models

Due to its low molecular weight and favorable TPSA profile [REFS-3, REFS-4], N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is the preferred choice for in vivo pharmacodynamic studies targeting central P2X3 receptors. Unlike peripherally-restricted clinical candidates such as Gefapixant, this compound can cross the blood-brain barrier, enabling direct investigation of the role of P2X3 in central sensitization and neuropathic pain pathways. Its structurally carved-out status within the patent landscape [1] further allows for use in target validation without overlapping IP from the primary tetrazole-arylamide patent family.

Regioisomeric SAR Probe for Orthosteric Pocket Mapping of P2X3

The compound's specific ortho-substitution pattern is essential for precise structure-activity relationship (SAR) studies aimed at mapping the orthosteric binding pocket of P2X3 homotrimeric and P2X2/3 heterotrimeric receptors. Comparative data with the meta-substituted ester and amide analogs clearly show that even a single atom change (linkage or position) alters activity [2]. Sourcing CAS 901437-77-2 ensures the correct pharmacophoric geometry is maintained, providing reliable, reproducible data for computational docking and hit-to-lead optimization programs.

Chemical Starting Point for FTO-Cleared P2X3 Antagonist Programs

For biotechnology companies seeking a freedom-to-operate (FTO) position in the purinergic receptor antagonist space, this compound is a strategically important starting point. The explicit patent carve-out [1] means that this specific ortho-substituted amide is not covered by the comprehensive SAR claims of the dominant Genentech/Roche patent, allowing for a novel, unencumbered lead optimization campaign. This legal differentiation, combined with its attractive physicochemical properties, makes it a high-value procurement for early-stage drug discovery assets.

Application
Selection Property
Validation Focus
CNS P2X3 target engagement studies in pain pathway models
Low MW and TPSA profile for potential BBB penetration
Central P2X3 pharmacodynamic endpoint review
P2X3 orthosteric site mapping and SAR studies
Defined ortho-substitution and amide linkage
SAR reproducibility with regioisomer-controlled probes
Lead optimization requiring unencumbered chemical space
Patent carve-out status distinct from primary Genentech/Roche patent
IP landscape and chemotype development feasibility review
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